1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3IO. It is a derivative of benzene, characterized by the presence of bromine, iodine, methoxy, and trifluoromethyl groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene can be synthesized through multiple synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to obtain 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction, where one of the iodine atoms is replaced by bromine, yielding the target compound .
Chemical Reactions Analysis
1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the compound into different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Scientific Research Applications
1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules with specific structures and properties.
Catalysis: The compound is used as an intermediate in the preparation of catalysts for various chemical reactions.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The presence of bromine, iodine, methoxy, and trifluoromethyl groups allows the compound to participate in electrophilic and nucleophilic reactions, forming stable intermediates and products. These interactions can influence the compound’s reactivity and selectivity in different chemical processes .
Comparison with Similar Compounds
1-Bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-iodo-5-methoxy-4-(trifluoromethyl)benzene: This compound has a similar structure but with different positions of the substituents on the benzene ring.
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a methoxy group, leading to different chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its structure and chemical behavior.
Properties
IUPAC Name |
1-bromo-4-iodo-5-methoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3IO/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWERVBCTSVALJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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